molecular formula C22H28FNa2O8P B13744293 Paramethasone disodium phosphate CAS No. 2145-14-4

Paramethasone disodium phosphate

Cat. No.: B13744293
CAS No.: 2145-14-4
M. Wt: 516.4 g/mol
InChI Key: MHQJKNHAJIVSPW-ZDKQYMEBSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paramethasone disodium phosphate involves the fluorination of a glucocorticoid backbone. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general glucocorticoid synthesis involves multiple steps, including fluorination, hydroxylation, and esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Paramethasone disodium phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the ketone groups in the structure.

    Substitution: Fluorine atoms in the compound can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Paramethasone disodium phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination, which enhances its anti-inflammatory and immunosuppressant properties compared to non-fluorinated glucocorticoids . This fluorination also contributes to its higher potency and longer duration of action .

Properties

CAS No.

2145-14-4

Molecular Formula

C22H28FNa2O8P

Molecular Weight

516.4 g/mol

IUPAC Name

disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1

InChI Key

MHQJKNHAJIVSPW-ZDKQYMEBSA-L

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+]

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+]

Origin of Product

United States

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